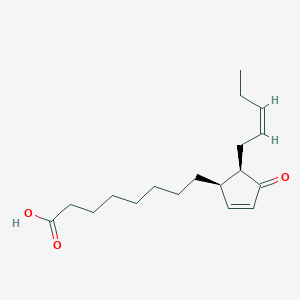
(9R,13R)-12-oxophytodienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9R,13R)-12-oxophytodienoic acid is the (9R,13R)-diastereomer of 12-oxophytodienoic acid. It is an oxo carboxylic acid, a carbocyclic fatty acid and an unsaturated fatty acid. It is a conjugate acid of a (9R,13R)-12-oxophytodienoate.
Scientific Research Applications
Structural Insights into Substrate Binding and Specificity :
- The X-ray structure of 12-oxophytodienoate reductase 1 provides insights into how (9R,13R)-12-oxophytodienoic acid is specifically bound and activated, highlighting differences in substrate binding compared to other enzymes in the family (Breithaupt et al., 2001).
Isoenzymes and Stereoselectivity :
- Two isoenzymes of 12-oxophytodienoate-10,11-reductase exhibit different stereoselectivities against isomers of 12-oxophytodienoic acid. One enzyme, OPRII, reduces all four isomers, including the natural 9S,13S-OPDA (Schaller et al., 1998).
Molecular Determinants of Enantioselectivity :
- The crystal structures of OPR1 and OPR3 in complex with ligands reveal key residues critical for substrate filtering and specificity. This insight helps in understanding the enantioselectivity of these enzymes (Breithaupt et al., 2009).
Role in Jasmonate Biosynthesis :
- OPR3, an isoenzyme of 12-oxophytodienoate reductase, is identified as the key enzyme involved in jasmonate biosynthesis, effectively converting the natural (9S,13S)-12-oxophytodienoic acid to the corresponding cyclopentanone (Schaller et al., 2000).
Self-Inhibition by Dimerization :
- The crystal structure of OPR3 from tomato suggests a mechanism for reversible dimerization that may contribute to regulating the oxylipin signature in plants (Breithaupt et al., 2006).
Absolute Configuration and Biosynthesis :
- Studies on the absolute configuration of cis-12-oxophytodienoic acid and its biosynthesis from linolenic acid in flaxseed have been conducted, providing insights into the enantiomeric composition and potential biosynthetic pathways (Baertschi et al., 1988).
Differential Roles in Wound Response :
- Characterization and expression analysis of 12-oxophytodienoate reductases indicate their differential roles in the local versus the systemic wound response in plants (Strassner et al., 2002).
properties
Molecular Formula |
C18H28O3 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
8-[(1R,5R)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16-/m1/s1 |
InChI Key |
PMTMAFAPLCGXGK-GTOOTHNYSA-N |
Isomeric SMILES |
CC/C=C\C[C@@H]1[C@@H](C=CC1=O)CCCCCCCC(=O)O |
SMILES |
CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O |
Canonical SMILES |
CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1240235.png)
![(1R,4S,4'Z,5'S,6R,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1240237.png)
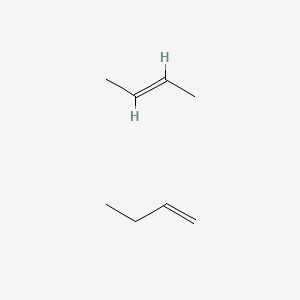
![[(3S,3'R,4'R)-5'-[(2S,3R,4S,5R)-6-[[(2E,4E,6E)-deca-2,4,6-trienoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3',4,6-trihydroxy-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E,12E)-7-hydroxyhexadeca-2,4,8,10,12-pentaenoate](/img/structure/B1240239.png)



![(7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-Indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone](/img/structure/B1240246.png)
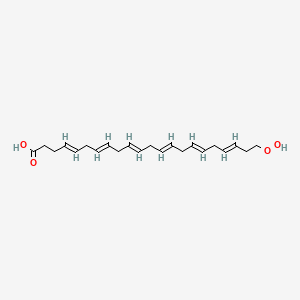
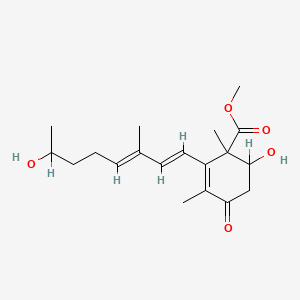

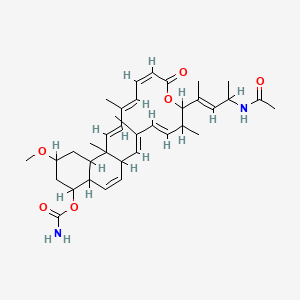
![Methyl (5Z,6S)-4-[2-[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1240256.png)